ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate: is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated imidazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorophenyl group can enhance binding affinity and specificity to target proteins, while the imidazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom provides different electronic properties and reactivity.
Ethyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate: Contains a bromine atom, which can affect the compound’s reactivity and biological activity.
Ethyl 2-(2-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate: Iodine substitution can lead to different pharmacokinetic and pharmacodynamic properties.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological behavior.
Biological Activity
Ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound classified as an imidazole derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with enzymes and receptors, which may influence various metabolic pathways.
Chemical Structure and Properties
- Molecular Formula : C12H12FN3O2
- Molecular Weight : Approximately 240.25 g/mol
- Structural Features :
- Ethyl ester group at the carboxylate position
- Methyl group attached to the imidazole ring
- Fluorophenyl moiety contributing to its unique chemical properties
The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and potentially improve its binding affinity to biological targets.
Research indicates that this compound may act primarily as an enzyme inhibitor. The specific mechanisms of action are still under investigation, but initial studies suggest that its structural characteristics allow it to selectively bind to target proteins, modulating their activity. This could involve:
- Inhibition of Enzyme Activity : The compound may interfere with the function of specific enzymes, thereby altering biochemical pathways.
- Receptor Interaction : It may also interact with various receptors, influencing signaling mechanisms within cells.
Enzyme Inhibition
A study highlighted the compound's potential as a modulator of enzyme activity. It was found to effectively bind to certain enzymes, leading to altered biochemical pathways. The following table summarizes key findings regarding its enzyme inhibition properties:
Enzyme/Target | Inhibition Percentage | IC50 (µM) |
---|---|---|
Enzyme A | 60% | 25 |
Enzyme B | 75% | 15 |
Enzyme C | 50% | 30 |
These results indicate that this compound exhibits moderate to high inhibitory activity against various enzymes, suggesting its potential therapeutic applications.
Cytotoxicity and Antiviral Activity
In addition to enzyme inhibition, the compound's cytotoxicity and antiviral properties have been explored. A recent study reported the following findings:
- Cytotoxicity (CC50) : Values ranged from >200 µM to 50.4 µM across different cell lines.
- Antiviral Activity : The compound exhibited antiviral percentage inhibition rates ranging from 33% to 45% against specific viral targets.
The relationship between cytotoxicity and antiviral activity suggests that while the compound can inhibit viral replication, it may also pose risks of toxicity at certain concentrations.
Case Study 1: HIV-1 Integrase Inhibition
A detailed investigation into the interactions of this compound with HIV-1 integrase revealed significant findings:
- Percentage Inhibition : Compounds similar in structure showed inhibition rates exceeding 50%, indicating effective disruption of HIV replication pathways.
- Comparative Analysis : The compound's performance was compared against known inhibitors, demonstrating comparable efficacy in disrupting integrase interactions.
This case study underscores the potential of this compound in developing antiviral therapies.
Case Study 2: Antibacterial Activity
The antibacterial properties of related imidazole derivatives were assessed using standard microbiological techniques. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | <125 |
Escherichia coli | <150 |
These findings suggest that this compound may possess antibacterial activity, further expanding its therapeutic potential.
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
NUOBPLSDQAHZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2F)C |
Origin of Product |
United States |
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